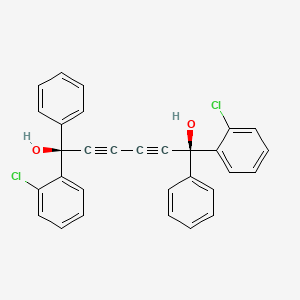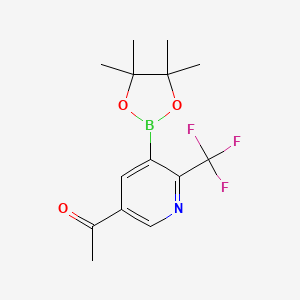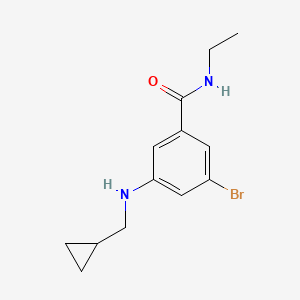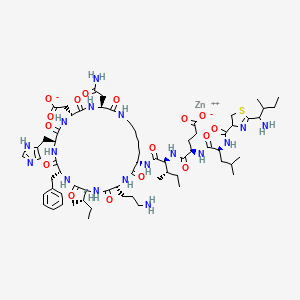
Lithocholyl-N-hydroxysuccinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithocholyl-N-hydroxysuccinimide is a derivative of lithocholic acid, where the carboxy group is activated by N-hydroxysuccinimide. This compound is known for its reactivity with amino groups, forming lithocholic conjugates . It is widely used in various biochemical applications due to its ability to form stable amide bonds.
准备方法
Synthetic Routes and Reaction Conditions
Lithocholyl-N-hydroxysuccinimide is synthesized by reacting lithocholic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Lithocholyl-N-hydroxysuccinimide primarily undergoes substitution reactions, where the N-hydroxysuccinimide group is replaced by an amino group from another molecule. This reaction forms a stable amide bond, making it useful in bioconjugation .
Common Reagents and Conditions
Reagents: Amines, DCC, EDC
Conditions: Anhydrous solvents (e.g., dichloromethane, DMF), room temperature to mild heating
Major Products
The major product of these reactions is a lithocholic conjugate, where the lithocholic acid is linked to another molecule via an amide bond .
科学研究应用
Lithocholyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in protein labeling and bioconjugation techniques.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of bioactive compounds and materials for biomedical devices
作用机制
The mechanism of action of lithocholyl-N-hydroxysuccinimide involves the activation of the carboxy group of lithocholic acid by N-hydroxysuccinimide. This activation facilitates the formation of an amide bond with an amino group from another molecule. The molecular targets are typically proteins or peptides, and the pathways involved include bioconjugation and peptide synthesis .
相似化合物的比较
Lithocholyl-N-hydroxysuccinimide is unique due to its specific reactivity with amino groups and its stability under various conditions. Similar compounds include:
N-hydroxysuccinimide esters: Used in similar bioconjugation applications but may differ in stability and reactivity.
Sulfo-N-hydroxysuccinimide esters: More hydrophilic and used in aqueous environments
This compound stands out due to its specific application in forming lithocholic conjugates, which are valuable in various biochemical and medical research fields.
属性
分子式 |
C28H43NO5 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |
InChI 键 |
NPZMMBWYMYQGDF-XBBAIHCVSA-N |
手性 SMILES |
C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
规范 SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)



![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)






![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)

